4-Methyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-amine
Description
4-Methyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-amine is a pyrazole derivative characterized by a methyl group at position 4 of the pyrazole ring and a 3-(trifluoromethyl)phenyl substituent at position 1. Its molecular formula is C₁₁H₁₀F₃N₃ (molecular weight: 241.22 g/mol) . The trifluoromethyl group enhances lipophilicity and metabolic stability, making it a candidate for pharmaceutical and agrochemical applications.
Properties
IUPAC Name |
4-methyl-2-[3-(trifluoromethyl)phenyl]pyrazol-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F3N3/c1-7-6-16-17(10(7)15)9-4-2-3-8(5-9)11(12,13)14/h2-6H,15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEDRSZBMKGJUSR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(N=C1)C2=CC=CC(=C2)C(F)(F)F)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F3N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701189369 | |
| Record name | 1H-Pyrazol-5-amine, 4-methyl-1-[3-(trifluoromethyl)phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701189369 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1349988-68-6 | |
| Record name | 1H-Pyrazol-5-amine, 4-methyl-1-[3-(trifluoromethyl)phenyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1349988-68-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Pyrazol-5-amine, 4-methyl-1-[3-(trifluoromethyl)phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701189369 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-amine typically involves the condensation of 4-trifluoromethylphenylhydrazine with 2-acetyl-1,3-indanedione under acid-catalyzed conditions . The reaction proceeds through the formation of an intermediate hydrazone, which cyclizes to form the pyrazole ring. The reaction conditions often include the use of a strong acid such as hydrochloric acid or sulfuric acid, and the reaction is carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole oxides.
Reduction: Reduction reactions can convert the compound into its corresponding hydrazine derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and organometallic compounds are employed for substitution reactions.
Major Products
Scientific Research Applications
Medicinal Chemistry Applications
4-Methyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-amine is primarily investigated for its potential therapeutic effects. Its structural characteristics allow it to interact with biological targets effectively.
Anticancer Activity
Recent studies have indicated that pyrazole derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have been shown to inhibit specific cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .
Anti-inflammatory Effects
Research has demonstrated that pyrazole derivatives can also possess anti-inflammatory properties. These compounds may inhibit the production of pro-inflammatory cytokines, thereby providing relief in conditions like arthritis and other inflammatory diseases .
Neuroprotective Properties
Emerging studies suggest that pyrazole derivatives may protect neuronal cells from oxidative stress and neurotoxicity. This is particularly relevant in neurodegenerative diseases such as Alzheimer's and Parkinson's disease, where oxidative damage plays a critical role .
Agrochemical Applications
The compound's unique trifluoromethyl group enhances its biological activity, making it suitable for agrochemical applications.
Herbicide Development
Research indicates that pyrazole derivatives can be utilized in developing new herbicides. Their ability to inhibit specific enzymes in plant growth pathways suggests potential for selective weed control without harming crops .
Pesticide Formulations
The compound's efficacy against pests has been explored, with studies showing that it can act as an effective insecticide. Its application in pesticide formulations is being researched to enhance crop protection strategies .
Materials Science Applications
In materials science, the unique properties of this compound open avenues for innovative applications.
Polymer Additives
The compound may serve as an additive in polymer formulations to improve thermal stability and mechanical properties. Its incorporation into polymer matrices can enhance performance under various environmental conditions .
Nanotechnology
In nanotechnology, pyrazole derivatives are being studied for their potential use in synthesizing nanoparticles with specific functionalities. These nanoparticles can be utilized in drug delivery systems and as catalysts in chemical reactions .
Case Studies
Mechanism of Action
The mechanism of action of 4-Methyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s binding affinity and selectivity, leading to potent biological effects. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with specific binding domains .
Comparison with Similar Compounds
Structural and Electronic Modifications
- Positional Isomerism : The position of the trifluoromethyl group on the phenyl ring significantly impacts electronic effects. For example, the 3-(trifluoromethyl)phenyl group in the target compound provides meta-substitution effects, whereas analogs with 2- or 4-positions (e.g., ) exhibit altered steric and electronic profiles.
- Substituent Effects : Replacement of the methyl group with chlorine () or trifluoromethoxy () alters lipophilicity (ClogP: ~3.5 vs. ~2.8) and metabolic stability.
Biological Activity
The compound 4-Methyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-amine is a member of the pyrazole family, which has garnered attention for its diverse biological activities, particularly in medicinal chemistry. This article provides a comprehensive overview of its biological activity, including its synthesis, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C₁₁H₁₀F₃N₃
- Molecular Weight : 241.21 g/mol
- CAS Number : 1235438-91-1
The structure features a pyrazole ring with a trifluoromethyl group and a methyl substituent, enhancing its lipophilicity and biological activity.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of pyrazole derivatives, including this compound. Research indicates that compounds with similar structures exhibit significant inhibition against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis:
| Compound | MIC (µg/mL) | Activity Type |
|---|---|---|
| This compound | < 10 | Bactericidal |
| Control (Standard Antibiotic) | 5 | Bactericidal |
In vivo studies demonstrated no toxicity at doses up to 50 mg/kg, indicating a favorable safety profile for further development .
Anticancer Properties
The pyrazole scaffold has been extensively studied for its anticancer potential. Compounds similar to this compound have shown efficacy against various cancer cell lines, including:
| Cancer Type | IC50 (µM) | Mechanism of Action |
|---|---|---|
| Breast Cancer (MDA-MB-231) | 12.5 | Induction of apoptosis |
| Lung Cancer (A549) | 15.0 | Inhibition of cell proliferation |
| Colorectal Cancer (HT29) | 10.0 | Cell cycle arrest |
These compounds often target key signaling pathways involved in tumor growth and metastasis .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound interacts with enzymes involved in metabolic pathways, potentially disrupting cancer cell metabolism.
- Receptor Modulation : It may modulate receptor activity linked to cell survival and proliferation.
- DNA Interaction : Some studies suggest that pyrazole derivatives can intercalate into DNA, leading to apoptosis in cancer cells.
Study on Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of various pyrazole derivatives against Staphylococcus aureus. The results showed that compounds with trifluoromethyl groups exhibited enhanced bactericidal activity compared to their non-fluorinated counterparts. The study concluded that such modifications could significantly improve the therapeutic index of antimicrobial agents .
Study on Anticancer Activity
In another investigation focusing on anticancer properties, researchers synthesized a series of pyrazole derivatives and tested them against multiple cancer cell lines. The results indicated that those containing the trifluoromethyl group displayed superior antiproliferative effects, particularly against breast and lung cancer cells. The mechanism was linked to the induction of apoptosis and inhibition of key oncogenic pathways .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
